2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
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Overview
Description
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a chemical compound with the molecular formula C15H12N2O·HCl. It is a derivative of pyrazolone, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of phenylhydrazine with benzoylacetone. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The hydrochloride salt is then obtained by treating the pyrazolone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolones.
Scientific Research Applications
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 1,3-Diphenyl-5-pyrazolone
Uniqueness
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
2,5-diphenyl-4H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13;/h1-10H,11H2;1H |
InChI Key |
VKCGQXYEMNINEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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